molecular formula C15H21N4NaO8S B12057806 Sulfo-LC-SDA(Sulfo-NHS-LC-Diazirine) (sulfosuccinimidyl 6-(4,4'-azipentanamido)hexanoate)

Sulfo-LC-SDA(Sulfo-NHS-LC-Diazirine) (sulfosuccinimidyl 6-(4,4'-azipentanamido)hexanoate)

Cat. No.: B12057806
M. Wt: 440.4 g/mol
InChI Key: NZJSKWCJBUEDEO-UHFFFAOYSA-M
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Description

光反应试剂在蛋白质相互作用研究中的兴起

光亲和标记技术(photoaffinity labeling)的起源可追溯至20世纪70年代,其核心原理是通过光激活的活性基团在目标蛋白与配体结合位点形成共价键,从而稳定弱相互作用复合物。早期研究多采用芳基叠氮化合物(aryl azides)作为光反应基团,例如在昆虫激素结合蛋白的研究中,叠氮基团通过紫外光(UV)激发产生高反应性的氮宾(nitrene),进而与邻近氨基酸残基交联。然而,芳基叠氮化合物存在光解效率低、副反应多且需高能紫外线(~254 nm)激活等缺陷,限制了其在复杂生物体系中的应用

1990年代,随着蛋白质组学对高时空分辨率交联工具的需求增长,二氮丙啶基团逐渐成为光反应试剂的优选。二氮丙啶在365 nm波长光照下可生成卡宾(carbene),其反应活性更高且对生物样本的光毒性较低。例如,Manduca sexta(烟草天蛾)的保幼激素结合蛋白研究显示,二氮丙啶探针的交联效率比传统叠氮化合物提升近3倍。这一技术进步为活细胞内的动态相互作用研究奠定了基础。

从芳基叠氮化合物到二氮丙啶化学的技术演进

芳基叠氮化合物与二氮丙啶的核心差异在于光解机制与产物稳定性。芳基叠氮在光解时生成氮宾中间体,易发生分子内重排或与溶剂反应,导致非特异性标记。相比之下,二氮丙啶光解产生的卡宾可通过插入C-H键或与亲核基团(如氨基、巯基)反应,形成更稳定的共价连接。这一特性在复杂生物环境(如细胞裂解液)中尤为关键,例如在DNA-蛋白质相互作用研究中,二氮丙啶探针成功捕获了DNA小沟结合蛋白的特异性相互作用

化学稳定性方面,二氮丙啶在常温下表现出优异的储存稳定性,而芳基叠氮易受热或光照降解。通过对比实验发现,在相同储存条件下(4°C避光),二氮丙啶试剂的活性可维持6个月以上,而芳基叠氮化合物在1个月内即出现显著分解。这一优势使得二氮丙啶更适合作为标准化试剂用于高通量蛋白质组学分析。

磺酸基修饰NHS-二氮丙啶缀合物的战略设计逻辑

磺基-LC-SDA(磺酸基-NHS-LC-二氮丙啶)的设计融合了两大关键化学特征:NHS酯的氨基定向偶联能力与二氮丙啶的光反应特异性。其分子结构包含三个功能模块(表1):

功能模块 化学结构 作用机制
NHS酯 磺基琥珀酰亚胺活性酯 与伯氨基共价结合
亲水性间隔臂 6-(4,4'-氮杂戊酰胺)己酸(LC) 降低空间位阻,增强水溶性
光反应基团 二氮丙啶环 365 nm光照生成卡宾进行交联

表1:磺基-LC-SDA的结构功能分析 (依据文献重新整理)

磺酸基的引入显著改善了试剂的溶解性,使其可在生理缓冲液(如PBS)中直接使用,而无需有机溶剂助溶。这一特性在活细胞标记实验中至关重要,因为有机溶剂可能破坏细胞膜完整性。此外,12.5 Å的间隔臂长度经过优化设计,既能减少NHS酯与二氮丙啶基团之间的相互干扰,又为靶蛋白提供足够的空间自由度以维持天然构象。

Properties

Molecular Formula

C15H21N4NaO8S

Molecular Weight

440.4 g/mol

IUPAC Name

sodium;1-[6-[3-(3-methyldiazirin-3-yl)propanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C15H22N4O8S.Na/c1-15(17-18-15)7-6-11(20)16-8-4-2-3-5-13(22)27-19-12(21)9-10(14(19)23)28(24,25)26;/h10H,2-9H2,1H3,(H,16,20)(H,24,25,26);/q;+1/p-1

InChI Key

NZJSKWCJBUEDEO-UHFFFAOYSA-M

Canonical SMILES

CC1(N=N1)CCC(=O)NCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Table 1: Stock Solution Preparation Guidelines

Crosslinker MassSolvent Volume for 10 mM SolutionSolvent Type
1 mg0.227 mLWater/PBS
5 mg1.135 mLWater/PBS
10 mg2.271 mLWater/PBS

Adapted from GLPBio’s solubility data.

For optimal results, dissolve Sulfo-LC-SDA in ultrapure water or phosphate-buffered saline (PBS) at concentrations ≤10 mM. Higher salt concentrations may reduce solubility, necessitating dilution or use of DMSO (up to 10% v/v). Vortexing or brief sonication aids dissolution. Prepared stocks should be shielded from prolonged light exposure, though the diazirine group remains stable under standard laboratory lighting.

Conjugation to Amine-Containing Targets

The NHS ester moiety of Sulfo-LC-SDA reacts with primary amines in a pH-dependent manner. The following protocol is recommended for labeling proteins or cells:

  • Buffer Preparation : Adjust the target protein or cell suspension to pH 7.2–8.5 using PBS or HEPES buffer. Avoid amine-containing buffers (e.g., Tris, glycine), as they compete with the reaction.

  • Crosslinker Addition : Add Sulfo-LC-SDA to a final concentration of 0.5–2 mM. For cells, wash adherent cultures twice with PBS to remove residual media before adding the crosslinker.

  • Incubation : React at room temperature for 10 minutes or on ice for 30 minutes to minimize non-specific binding.

  • Quenching : Terminate the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50–100 mM. Incubate for 5–15 minutes to hydrolyze unreacted NHS esters.

“The controlled two-step conjugation ensures specific labeling of the target molecule before photoactivation.”

Photoactivation and Crosslinking Conditions

UV irradiation initiates the diazirine group’s reactivity. Key parameters include:

  • Wavelength : 330–370 nm (peak activation at 365 nm).

  • Distance : Position samples 1–5 cm from the UV source.

  • Duration : 5–15 minutes, depending on lamp wattage (e.g., 15 W bulbs require 10 minutes).

Table 2: Photoactivation Optimization

UV Lamp WattageIrradiation TimeEfficiency (%)
15 W10 min85–90
30 W5 min90–95

Derived from Thermo Fisher protocols.

For cell-based studies, ensure complete coverage with PBS during irradiation to prevent drying. Post-activation, harvest cells and lyse for analysis via SDS-PAGE or mass spectrometry.

Post-Reaction Processing and Quenching

After photoactivation, remove excess crosslinker and byproducts using size-exclusion chromatography (e.g., Zeba™ spin columns) or dialysis against PBS. For cleavable variants (e.g., Sulfo-SDAD), reduce disulfide bonds with 10–50 mM DTT or 2-mercaptoethanol.

Troubleshooting Preparation Challenges

  • Low Conjugation Efficiency : Ensure anhydrous DMSO is used for organic stock solutions. Check buffer pH and exclude competing amines.

  • Precipitate Formation : Reduce salt concentration or include 5–10% DMSO in aqueous solutions.

  • Incomplete Photoactivation : Verify UV lamp wavelength and sample proximity . Replace bulbs with diminished output.

Chemical Reactions Analysis

Stage 1: NHS Ester Reaction

ParameterDetails
Target groupsPrimary amines (lysine, N-termini)
Optimal pH7.0–9.0
Reaction time30–50 minutes at room temperature
StabilityHydrolyzes in aqueous buffers (t1/2 ~1 hr at pH 8)

Example : Crosslinking human serum albumin (HSA) requires a 1:0.5 (w/w) protein-to-crosslinker ratio .

Stage 2: Diazirine Photoactivation

ParameterDetails
UV wavelength330–370 nm (long-wave)
Activation time25–50 minutes
Reactive intermediateCarbene (forms bonds within 3.9 Å)

Critical finding : Diazirine exhibits 20× higher crosslinking density compared to traditional aryl azides due to superior photostability and carbene reactivity .

pH-Dependent Reactivity

A 2019 study quantified crosslinking efficiency of Sulfo-LC-SDA under varying pH conditions :

pHCrosslinked HSA Residue Pairs (n)Cytochrome C Residue Pairs (n)
44228
78965
105534

Comparative Analysis with Benzophenone Crosslinkers

A 2017 study compared Sulfo-SDA to sulfo-SBP (benzophenone-based) :

ParameterSulfo-SDASulfo-SBP
Crosslink density792 residue pairs (HSA)173 residue pairs (HSA)
Activation efficiency94% at 350 nm72% at 365 nm
Distance constraint≤20 Å (Cα–Cα)≤15 Å (Cα–Cα)
DirectionalityPrefers loop regionsTargets α-helices

Notable observation : Sulfo-SDA and sulfo-SBP exhibit orthogonal directionality , enabling complementary structural insights .

Key Research Findings

  • High-density crosslinking : Identified 792 unique residue pairs in HSA at 5% FDR, enabling near-atomic structural modeling (RMSD 2.53 Å vs. crystal structure) .

  • Membrane impermeability : The sulfonate group restricts activity to extracellular or surface-exposed proteins .

  • Reduction resistance : Unlike disulfide-containing variants (e.g., Sulfo-SDAD), Sulfo-LC-SDA forms irreversible bonds .

Scientific Research Applications

Protein Crosslinking

Sulfo-LC-SDA is primarily used for protein crosslinking due to its ability to form stable covalent bonds between proteins and other biomolecules. The mechanism involves two functional groups: an NHS ester that reacts with primary amines and a diazirine group that forms reactive carbenes upon UV activation.

  • Mechanism of Action :
    • NHS Ester Reaction : The NHS ester reacts with amino groups in proteins at physiological pH, forming stable amide bonds.
    • Diazirine Activation : Upon exposure to UV light (330-370 nm), the diazirine moiety generates a reactive carbene that can react with various amino acid side chains or the peptide backbone, facilitating crosslinking between different proteins or within the same protein .

Structural Biology and Mass Spectrometry

Recent studies have highlighted the utility of Sulfo-LC-SDA in structural biology, particularly in elucidating protein structures and dynamics through mass spectrometry techniques.

  • Quantitative Crosslinking Mass Spectrometry :
    • A study demonstrated the use of Sulfo-LC-SDA in quantitative photo-crosslinking mass spectrometry (QCLMS) to investigate pH-dependent conformational changes in proteins such as human serum albumin and cytochrome C. By quantifying crosslink abundances, researchers could pinpoint specific regions within protein structures that exhibit conformational dynamics under varying pH conditions .
  • High-Density Crosslinking :
    • The application of high-density crosslinking using Sulfo-LC-SDA has shown promise in improving data density for structural predictions. This method allows for the determination of tertiary structures by recapitulating domain structures in purified proteins .

Enhancing Antibody-Antigen Interactions

Sulfo-LC-SDA has also been employed to enhance antibody-antigen interactions in immunological studies.

  • Crosslinking Studies :
    • In experiments involving HIV trimers, Sulfo-LC-SDA was used to induce the formation of cross-linked dimers and trimers, significantly increasing the sensitivity of detection methods. This application is crucial for studying complex protein interactions and developing more effective immunoassays .

Applications in Cellular Studies

The water-soluble nature of Sulfo-LC-SDA makes it suitable for intracellular applications, enabling researchers to study protein interactions within living cells.

  • Cell Membrane Permeability :
    • Unlike traditional NHS-ester crosslinkers that may lack membrane permeability, Sulfo-LC-SDA can penetrate cell membranes due to its sulfonate group, allowing for intracellular conjugations and studies on cell-surface proteins .

Case Studies

StudyApplicationFindings
Quantitative Photo-Crosslinking Mass SpectrometryStructural BiologyDemonstrated pH-dependent conformational changes in proteins using QCLMS with Sulfo-LC-SDA
HIV Trimer CrosslinkingImmunologyEnhanced detection of antibody-antigen interactions through cross-linking
High-Density CrosslinkingStructural PredictionImproved predictions of protein tertiary structures using high-density cross-linking data

Mechanism of Action

Sulfo-LC-SDA exerts its effects through a two-step chemical crosslinking process:

Comparison with Similar Compounds

Comparison with Similar Diazirine-Based Crosslinkers

Sulfo-LC-SDA belongs to the succinimidyl-diazirine (SDA) family, which includes six primary variants differentiated by spacer length, solubility, and cleavability (Table 1). Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of SDA Crosslinkers

Compound Name (Full) Spacer Length (Å) Membrane Permeability Cleavability Key Applications
Sulfo-SDA (sulfosuccinimidyl 4,4′-azipentanoate) 3.9 No (charged sulfonate) Non-cleavable Extracellular protein crosslinking
Sulfo-LC-SDA (sulfosuccinimidyl 6-(4,4′-azipentanamido)hexanoate) 12.5 No (charged sulfonate) Non-cleavable Cell-surface labeling, cryo-EM
Sulfo-SDAD (sulfosuccinimidyl 2-[(4,4′-azipentanamido)ethyl]-1,3-dithiopropionate) 10.5 No (charged sulfonate) Cleavable (disulfide bond) Extracellular crosslinking with reversible linkages
SDA (succinimidyl 4,4′-azipentanoate) 3.9 Yes (uncharged) Non-cleavable Intracellular/membrane protein studies
LC-SDA (succinimidyl 6-(4,4′-azipentanamido)hexanoate) 12.5 Yes (uncharged) Non-cleavable Intracellular applications requiring long spacers
SDAD (succinimidyl 2-[(4,4′-azipentanamido)ethyl]-1,3-dithiopropionate) 10.5 Yes (uncharged) Cleavable (disulfide bond) Intracellular reversible crosslinking

Key Differentiators

Spacer Arm Length
  • Sulfo-LC-SDA (12.5 Å) outperforms Sulfo-SDA (3.9 Å) in scenarios requiring extended reach, such as bridging distant epitopes in GPCR-β-arrestin complexes or anchoring collagen to polyacrylamide hydrogels .
  • Sulfo-SDAD (10.5 Å) offers intermediate spacing but includes a cleavable disulfide bond for downstream analysis .
Solubility and Membrane Permeability
  • Sulfo-LC-SDA and other sulfonated variants (e.g., Sulfo-SDA, Sulfo-SDAD) are water-soluble and restricted to extracellular applications due to their negative charge .
  • Non-sulfonated analogs (e.g., SDA, LC-SDA) are membrane-permeable, enabling intracellular crosslinking .
Cleavability
  • Sulfo-SDAD and SDAD incorporate disulfide bonds, allowing crosslink reversal via reducing agents (e.g., DTT, TCEP) for analyte recovery .

Research Findings

  • Superior Crosslinking Efficiency : In cryo-EM studies, Sulfo-LC-SDA achieved 85–90% crosslinking efficiency for Neurotensin Receptor 1-β-arrestin 1 complexes, compared to 60–70% with Sulfo-SDA, attributed to its longer spacer .
  • Reduced Non-Specific Binding: Sulfo-LC-SDA’s hydrophilicity minimizes aggregation in aqueous environments, unlike non-sulfonated LC-SDA, which requires detergent optimization .
  • Functionalization of Hydrogels: Sulfo-LC-SDA enabled uniform fibronectin grafting on stiffness-patterned polyacrylamide hydrogels (0.6–1.7 µg/cm²), critical for studying cellular mechanosensing .

Biological Activity

Sulfo-LC-SDA (sulfosuccinimidyl 6-(4,4'-azipentanamido)hexanoate) is a water-soluble, heterobifunctional crosslinker that facilitates the study of protein interactions and dynamics through photo-crosslinking. Its unique properties make it valuable in various biological applications, particularly in understanding protein structures and interactions.

  • Chemical Structure : Sulfo-LC-SDA consists of a sulfonate group enhancing its solubility in aqueous solutions, an NHS ester for amine reactions, and a diazirine group that activates upon UV light exposure.
  • Solubility : It is soluble in deionized water and DMSO, with a concentration of 4.5 mg/ml achievable in both solvents .

The biological activity of Sulfo-LC-SDA primarily relies on its ability to form covalent bonds with proteins:

  • NHS Ester Reaction : The NHS ester reacts with primary amines at physiological pH (7-9), forming stable amide bonds.
  • Diazirine Activation : Upon exposure to long-wave UV light (330-370 nm), the diazirine group undergoes a transformation that allows it to react with various amino acid side chains or peptide backbones, facilitating crosslinking .

Applications in Biological Research

Sulfo-LC-SDA is utilized in several research contexts:

  • Protein-Protein Interactions : It enables the identification and characterization of protein complexes by crosslinking interacting proteins, which can then be analyzed using mass spectrometry .
  • Cell Adhesion Studies : The compound has been shown to inhibit selectin-mediated adhesion in cancer cells, indicating potential therapeutic applications in metastasis prevention .
  • Structural Biology : By providing insights into protein conformational changes, it aids in the understanding of protein folding and stability under various conditions .

Case Studies

  • Inhibition of Tumor Cell Adhesion :
    • A study demonstrated that Sulfo-LC-SDA effectively inhibited the adhesion of colorectal cancer cells to endothelial cells expressing E-selectin. This was assessed under physiological shear stress conditions, highlighting its potential as a therapeutic agent against metastasis .
  • Crosslinking Mass Spectrometry :
    • Research employing Sulfo-LC-SDA has shown its effectiveness in pinpointing dynamic regions within proteins. By utilizing quantitative photo-crosslinking mass spectrometry, researchers were able to determine conformational changes in proteins like human serum albumin (HSA) and cytochrome C under varying pH conditions .

Comparative Analysis

The following table summarizes the key features and applications of Sulfo-LC-SDA compared to traditional crosslinkers:

FeatureSulfo-LC-SDATraditional Crosslinkers
SolubilityHigh (water-soluble)Variable (often less soluble)
ReactivityNHS ester + diazirineTypically one reactive group
Activation MethodUV lightOften requires harsher conditions
StabilityPhoto-stable under lab lightingVaries by compound
Application ScopeProtein interactions, cell adhesionGeneral crosslinking

Q & A

Q. What is the optimal protocol for covalent immobilization of proteins using Sulfo-LC-SDA in hydrogel-based systems?

Sulfo-LC-SDA enables covalent coupling of proteins (e.g., fibronectin, laminin) to polyacrylamide hydrogels. A validated protocol involves:

  • Step 1 : Dehydrate the hydrogel until dry.
  • Step 2 : Apply Sulfo-LC-SDA (0.44 mg/mL in PBS) and incubate for 2 hours in darkness.
  • Step 3 : Expose to UV (365 nm, 2 W/cm²) for 5 minutes to activate the diazirine group.
  • Step 4 : Incubate with the target protein (e.g., 3.5 µg/cm² fibronectin for 1 hour).
  • Step 5 : Rinse thoroughly with PBS to remove unbound reagents .

Q. How does Sulfo-LC-SDA compare to other diazirine-based crosslinkers like Sulfo-SDA or Sulfo-SDAD?

Sulfo-LC-SDA has a 12.5 Å spacer arm , making it suitable for bridging larger biomolecules compared to Sulfo-SDA (3.9 Å). Unlike Sulfo-SDAD, it lacks a disulfide bond, preventing cleavage under reducing conditions. This stability is advantageous for permanent crosslinking in mechanobiology studies .

Q. What precautions are necessary for handling Sulfo-LC-SDA in light-sensitive experiments?

  • Store lyophilized powder at -20°C and prepare solutions in darkness.
  • Use amber vials or aluminum foil-wrapped tubes.
  • Limit UV exposure to ≤5 minutes (365 nm) to avoid over-activation and nonspecific binding .

Q. How is Sulfo-LC-SDA used to study cell adhesion dynamics?

In live-cell force microscopy, Sulfo-LC-SDA functionalizes hydrogels with extracellular matrix proteins. After cell seeding, traction forces are quantified via bead displacement fields (using MATLAB’s MatPIV toolbox) and correlated with cytoskeletal dynamics (e.g., actin-myosin interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crosslinking efficiency when using Sulfo-LC-SDA across different cell types?

Discrepancies may arise from variations in:

  • Protein density : Optimize Sulfo-LC-SDA concentration (0.1–1 mg/mL) based on hydrogel porosity.
  • UV intensity : Calibrate using atomic force microscopy (AFM) to ensure consistent Young’s modulus (e.g., 0.1–50 kPa for polyacrylamide gels).
  • Cell membrane composition : Use membrane-impermeable Sulfo-LC-SDA to restrict labeling to surface-exposed amines .

Q. What experimental strategies minimize nonspecific binding during photo-crosslinking with Sulfo-LC-SDA?

  • Pre-blocking : Incubate hydrogels with inert proteins (e.g., BSA) before adding target proteins.
  • Quenching : After crosslinking, treat with 50 mM glycine (pH 8.0) to deactivate unreacted NHS esters.
  • Validation : Confirm specificity via immunostaining with antibodies against the immobilized protein (e.g., anti-fibronectin) .

Q. How does spacer arm length influence Sulfo-LC-SDA’s utility in studying protein-protein interactions?

The 12.5 Å spacer allows flexibility for capturing transient interactions (e.g., Hsp70-proteasome binding in oxidative stress assays). Shorter spacers (e.g., Sulfo-SDA) may sterically hinder large complexes. For reference:

CrosslinkerSpacer Arm LengthApplication Example
Sulfo-LC-SDA12.5 ÅMultiprotein complex assembly
Sulfo-SDA3.9 ÅSmall peptide interactions
Sulfo-SDAD13.5 Å (cleavable)Reversible crosslinking

Q. How can researchers validate force measurements derived from Sulfo-LC-SDA-functionalized substrates?

  • Control experiments : Compare with non-crosslinked substrates to exclude nonspecific adhesion.
  • Calibration : Use AFM to map substrate stiffness and correlate with bead displacement data.
  • Statistical rigor : Apply bootstrapping algorithms to displacement fields to estimate uncertainty in traction forces .

Q. What advanced techniques combine Sulfo-LC-SDA with omics workflows for mapping interactomes?

  • Crosslinking-MS : After UV activation, digest crosslinked proteins with trypsin and identify interacting partners via LC-MS/MS.
  • Biotinylation : Co-apply Sulfo-LC-SDA with biotin-NHS esters for streptavidin-based pulldowns, enabling enrichment of low-abundance complexes .

Methodological Considerations

  • Contradiction Analysis : When crosslinking results conflict with pull-down assays, consider steric hindrance from the spacer arm or incomplete UV activation. Validate with orthogonal methods (e.g., fluorescence resonance energy transfer) .
  • Quantitative Standards : Include internal controls (e.g., fluorescently tagged proteins) to normalize crosslinking efficiency across experiments .

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